molecular formula C14H17N3O B8380795 4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile

4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile

Cat. No.: B8380795
M. Wt: 243.30 g/mol
InChI Key: ORLSUELOGXPKEV-UHFFFAOYSA-N
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Description

4-(9-Oxa-3,7-diazabicyclo[331]non-3-ylmethyl)benzonitrile is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile typically involves the aminomethylation of triethylammonium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-olates and their sulfur and selenium analogs . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the bicyclic structure.

Scientific Research Applications

4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane

Uniqueness

4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile is unique due to its specific bicyclic structure with nitrogen and oxygen atoms, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

4-(9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-ylmethyl)benzonitrile

InChI

InChI=1S/C14H17N3O/c15-5-11-1-3-12(4-2-11)8-17-9-13-6-16-7-14(10-17)18-13/h1-4,13-14,16H,6-10H2

InChI Key

ORLSUELOGXPKEV-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC(O2)CN1)CC3=CC=C(C=C3)C#N

Origin of Product

United States

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